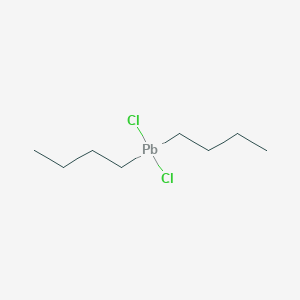
Dibutyl(dichloro)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(dichloro)plumbane is an organolead compound with the chemical formula C8H18Cl2Pb It is characterized by the presence of two butyl groups and two chlorine atoms bonded to a lead atom
Métodos De Preparación
The synthesis of dibutyl(dichloro)plumbane typically involves the reaction of lead(II) chloride with butyl lithium or butyl magnesium chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
Dibutyl(dichloro)plumbane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other lead-containing compounds.
Reduction: Reduction reactions can convert this compound to lead metal or other lower oxidation state lead compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dibutyl(dichloro)plumbane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in various organic reactions.
Biology: Research into the biological effects of organolead compounds often involves this compound to study its toxicity and interaction with biological systems.
Medicine: While not commonly used in medicine, studies on the toxicological effects of lead compounds can provide insights into potential medical applications or hazards.
Mecanismo De Acción
The mechanism by which dibutyl(dichloro)plumbane exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. The lead atom in the compound can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, potentially disrupting their normal function. This can lead to various toxic effects, including enzyme inhibition and oxidative stress .
Comparación Con Compuestos Similares
Dibutyl(dichloro)plumbane can be compared with other organolead compounds such as:
Tetraethyllead: Used as an anti-knock agent in gasoline, it has four ethyl groups bonded to lead.
Trimethyllead chloride: Contains three methyl groups and one chlorine atom bonded to lead.
Lead acetate: A lead compound with acetate groups, used in various industrial applications.
This compound is unique due to its specific combination of butyl and chlorine groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
23884-79-9 |
|---|---|
Fórmula molecular |
C8H18Cl2Pb |
Peso molecular |
392 g/mol |
Nombre IUPAC |
dibutyl(dichloro)plumbane |
InChI |
InChI=1S/2C4H9.2ClH.Pb/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
MBNALEZITACTSO-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Pb](CCCC)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-2-({[4-(dimethylamino)-2-(4-methoxybenzyl)phenyl]sulfonyl}methyl)hexanal](/img/structure/B11999792.png)

![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999806.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999811.png)

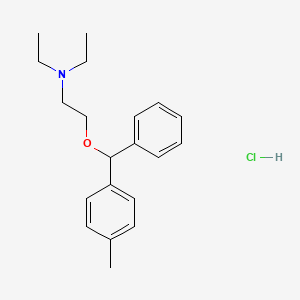
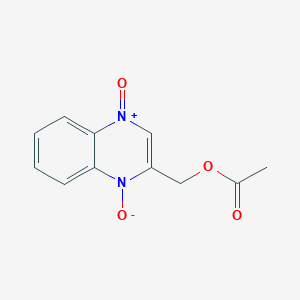
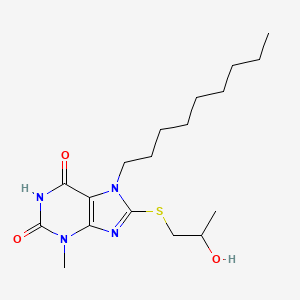
![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11999863.png)
![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)
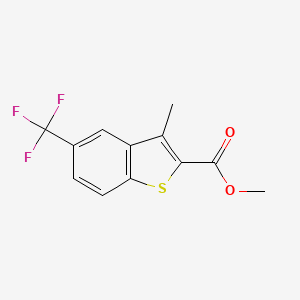
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)
![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)
